4-Bromo-3-methoxybenzamide

Descripción general

Descripción

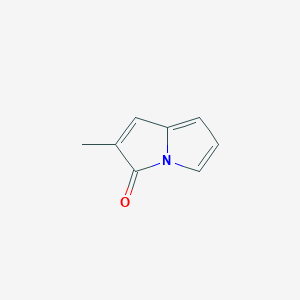

4-Bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties : A study discovered nitrogen-containing bromophenols, including derivatives similar to 4-Bromo-3-methoxybenzamide, from the marine red alga Rhodomela confervoides. These compounds showed potent scavenging activity against radicals, indicating potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Pharmacokinetics and Bioavailability : Research on bromopride, a compound structurally similar to this compound, evaluated its pharmacokinetics and bioavailability in various pharmaceutical formulations. The study found that the bioavailability of bromopride is around 70%, increasing to about 90% after multiple administrations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Radiosynthesis for Medical Imaging : A compound with a structural similarity to this compound was radioiodinated for potential use in γ-emission tomography, showing affinity and selectivity for serotonin-5HT2-receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Inhibition of Bacterial Cell Division : 3-Methoxybenzamide, a derivative of this compound, has been shown to inhibit cell division in Bacillus subtilis, implicating its potential as a bactericidal agent (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

Analgesic Effects : A study on the analgesic effects of 3-methoxybenzamide in rats suggests potential applications in pain management (Sanders, Dill, Dorris, & Miller, 1989).

Antistaphylococcal Properties : Research on alkyl derivatives of 3-methoxybenzamide, closely related to this compound, revealed potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Photodynamic Therapy for Cancer Treatment : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-bromo-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMZDFBWPAFJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622457 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-57-2 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B62640.png)

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)